(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone
Brand Name: Vulcanchem
CAS No.: 89662-51-1
VCID: VC20763144
InChI: InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m0/s1
SMILES: CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol

(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone

CAS No.: 89662-51-1

Cat. No.: VC20763144

Molecular Formula: C15H17NO5

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone - 89662-51-1

Specification

CAS No. 89662-51-1
Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
IUPAC Name benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m0/s1
Standard InChI Key RPKGMGRUAUKSLB-ZDUSSCGKSA-N
Isomeric SMILES CC(=O)CC[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2
SMILES CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator